2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
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Overview
Description
“2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide” is a compound that has been synthesized and evaluated for its antibacterial and antifungal activities . It has shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .
Synthesis Analysis
The compound has been synthesized as part of a series of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues . The synthesis process involves the use of ethanol with a catalytic amount of acetic acid .
Molecular Structure Analysis
The molecular structure of the compound is complex, with a fluorophenyl group attached to an imidazo[2,1-b]thiazol-3-yl group, which is further attached to a phenylthiazol-4-yl)methyl)acetamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the process requires careful control of conditions to ensure the correct product is formed .
Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its antiproliferative activity . In a study, it was tested against a panel of 55 cell lines of nine different cancer types at the National Cancer Institute (NCI). The activities of this compound were compared with that of Sorafenib, a cancer medication . Some of the compounds in the series showed superior potencies than Sorafenib against different cancer cell lines .
Potential Anticancer Agent
The compound is also being evaluated as a potential anticancer agent . The structure of the compound suggests that it could interact with biological targets in a way that inhibits the growth of cancer cells .
Chemical Research
This compound is also used in chemical research . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Mechanism of Action
Mode of Action
Imidazole and thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole and thiazole derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .
Pharmacokinetics
Imidazole and thiazole derivatives are generally known to have good bioavailability due to their favorable physicochemical properties .
Result of Action
Imidazole and thiazole derivatives are known to have a variety of effects, often related to their mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole and thiazole derivatives .
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-17-8-6-15(7-9-17)20-12-28-19(14-31-23(28)27-20)10-21(29)25-11-18-13-30-22(26-18)16-4-2-1-3-5-16/h1-9,12-14H,10-11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBTGNPZQVSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide |
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